molecular formula C13H23NO4 B8326955 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B8326955
M. Wt: 257.33 g/mol
InChI Key: IQWOMDHVSKITEF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a pyrrolidine ring with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl nitrite for the nitrosation of secondary amines under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a significant role in its reactivity and stability . The compound may interact with enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

IQWOMDHVSKITEF-UWVGGRQHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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